molecular formula C13H10N2O2S B2904797 3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole CAS No. 2188227-33-8

3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole

Cat. No.: B2904797
CAS No.: 2188227-33-8
M. Wt: 258.3
InChI Key: LNGMFTSXQZMOQS-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research, incorporating multiple heterocyclic systems in its structure. This compound features a 1,2-oxazole (isoxazole) core, which is a five-membered aromatic ring containing oxygen and nitrogen atoms adjacent to each other. Isoxazole derivatives are known to exhibit a broad spectrum of biological activities, making them valuable scaffolds in the development of novel therapeutic agents . The structure is further substituted with a 4-methoxyphenyl group and a 1,3-thiazol-2-yl group, both of which are common pharmacophores in bioactive molecules. The presence of the isoxazole ring is particularly noteworthy, as this moiety is found in several pharmacologically active molecules and is associated with anti-inflammatory, anticancer, and antibacterial properties . The 1,3-thiazole ring is another privileged structure in medicinal chemistry, known for its presence in various approved drugs and its role in interacting with biological targets. The combination of these heterocyclic rings into a single molecule suggests potential for multi-targeted activity or for use as a key intermediate in the synthesis of more complex chemical entities. Researchers can utilize this compound as a building block for the synthesis of compound libraries or as a core scaffold for investigating new biologically active molecules in various disease models. The product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-16-10-4-2-9(3-5-10)11-8-12(17-15-11)13-14-6-7-18-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGMFTSXQZMOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with an appropriate oxazole precursor under cyclization conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the methoxyphenyl ring.

Scientific Research Applications

3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Oxazole vs. Isoxazole Derivatives

The oxazole ring in the target compound differs from isoxazole derivatives (e.g., 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, 2b) by the absence of an oxygen atom adjacent to the nitrogen. Compound 2b demonstrated significant lipooxygenase (LOX) and COX-2 inhibition, suggesting that the target compound may similarly target inflammatory pathways .

Thiazole vs. Triazole Derivatives

Replacing the triazole ring in analogs like 9e (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide) with an oxazole alters hydrogen-bonding capacity. Thiazoles, with a sulfur atom, contribute to hydrophobic interactions, while triazoles offer additional hydrogen-bond acceptors. Docking studies of 9e revealed strong binding to enzymatic active sites, implying that the target compound’s thiazole-oxazole system may adopt distinct binding poses .

Anti-Inflammatory Potential

Isoxazole derivative 2b (LOX IC₅₀ = 1.2 µM; COX-2 IC₅₀ = 0.8 µM) highlights the role of methoxy groups in enhancing enzyme inhibition. The target compound’s 4-methoxyphenyl group may similarly improve binding affinity to LOX/COX-2 compared to non-methoxy analogs .

Antimicrobial Activity

Compounds like (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol exhibit antifungal activity against Candida albicans (MIC = 8 µg/mL). The thiazole ring in the target compound could enhance activity against bacterial targets due to sulfur’s role in disrupting microbial membranes .

Cannabinoid Receptor Interactions

RTI-371 (3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole) is a cannabinoid receptor ligand.

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) LogP Key Biological Activity Reference
Target Compound 297.3 2.5* Potential LOX/COX-2 inhibition
2b (Isoxazole derivative) 341.4 3.1 LOX IC₅₀ = 1.2 µM
9e (Triazole-thiazole hybrid) ~500 4.2 Docking score: -9.8 kcal/mol
RTI-371 (Cannabinoid ligand) 409.9 4.8 CB1 Ki = 6.3 nM

*Calculated using ChemDraw.

Table 2. Substituent Effects on Bioactivity

Substituent Effect on Activity Example Compound
4-Methoxyphenyl Enhances solubility and π-π stacking; may improve LOX/COX-2 binding Target Compound
4-Chlorophenyl Increases lipophilicity and receptor affinity (e.g., cannabinoid ligands) RTI-371
Thiazole ring Contributes to hydrophobic interactions; potential antimicrobial activity 9e

Biological Activity

The compound 3-(4-Methoxyphenyl)-5-(1,3-thiazol-2-yl)-1,2-oxazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure features a methoxy group attached to a phenyl ring and a thiazole moiety, which are known to contribute to its bioactivity.

Research indicates that compounds containing thiazole and oxazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Protein Kinases : Compounds similar to this compound have been shown to inhibit protein tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the thiazole ring enhances its ability to penetrate bacterial membranes and disrupt cellular functions .

Biological Activity Data

Several studies have reported on the biological activities of this compound and its analogs. Below is a summary of key findings from recent research:

Activity Tested Organisms/Conditions Results Reference
AntibacterialStaphylococcus aureusMIC: 6.25 µg/mL; significant biofilm inhibition
AntifungalCandida albicansMIC: 12.5 µg/mL; effective against biofilm
CytotoxicityCancer cell linesIC50 values in low nM range
Protein Kinase InhibitionVarious cancer cell linesInhibition of cell proliferation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed promising results with low MIC values, indicating its potential as an antimicrobial agent .
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation .
  • Inhibition of Biofilm Formation : The compound was tested for its ability to inhibit biofilm formation in Candida albicans. Results indicated that at sub-MIC concentrations, it effectively reduced biofilm biomass by over 50%, showcasing its potential as an antifungal agent .

Q & A

Q. Key Optimization Parameters :

  • Solvent choice (e.g., dichloromethane for oxazolone synthesis) .
  • Catalysts (anhydrous AlCl₃ for Friedel-Crafts alkylation) .
  • Reaction time (e.g., 48-hour reflux for cyclization) .

Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Basic Research Question
Structural validation requires a combination of techniques:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches in oxazole at ~1650 cm⁻¹, C-O-C in methoxy groups at ~1250 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR : Signals for methoxy protons (δ ~3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and thiazole protons (δ 7.5–8.0 ppm) .
    • ¹³C NMR : Confirms oxazole (δ ~150–160 ppm) and thiazole (δ ~120–140 ppm) carbons .
  • Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S content (deviation < 0.4%) .

How can computational tools like Multiwfn enhance the analysis of electronic properties?

Advanced Research Question
Multiwfn enables detailed wavefunction analysis to predict reactivity and interaction sites:

  • Electrostatic Potential (ESP) Mapping : Highlights electron-rich regions (e.g., oxazole oxygen) for nucleophilic attack .
  • Electron Localization Function (ELF) : Visualizes bonding patterns, confirming aromaticity in oxazole and thiazole rings .
  • Hirshfeld Charge Analysis : Quantifies charge distribution, aiding in predicting hydrogen-bonding interactions with biological targets .

Q. Methodology :

  • Use DFT-optimized geometries (e.g., B3LYP/6-31G*) as input for Multiwfn.
  • Generate 3D maps of ESP/ELF for visual interpretation .

How can contradictions in bioactivity data across studies be resolved?

Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Comparative Bioassays : Test the compound alongside analogs (e.g., 3-(4-fluorophenyl) derivatives) under standardized conditions to isolate substituent effects .
  • Molecular Docking : Use software like AutoDock to simulate binding modes with target proteins (e.g., kinase enzymes), correlating docking scores with experimental IC₅₀ values .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy groups enhancing solubility but reducing membrane permeability) .

What are the best practices for X-ray crystallographic analysis using SHELX?

Advanced Research Question
SHELX is widely used for crystal structure refinement:

  • Data Collection : High-resolution (< 1.0 Å) data reduces refinement errors .
  • Refinement Workflow :
    • Initial solution via SHELXD (dual-space methods for heavy atoms).
    • Full-matrix refinement in SHELXL with anisotropic displacement parameters .
  • Validation Tools : Check for R-factor convergence (R₁ < 0.05), and use PLATON to detect twinning or disorder .

Example : A 2024 study resolved positional disorder in the methoxyphenyl group using SHELXL’s PART instructions .

What challenges arise in optimizing reaction yields for this compound?

Advanced Research Question
Yield optimization requires addressing:

  • Byproduct Formation : Competing reactions (e.g., over-oxidation) minimized by controlling stoichiometry and temperature .
  • Catalyst Efficiency : Screening alternatives (e.g., ZnCl₂ vs. AlCl₃) to improve cyclization rates .
  • Solvent Effects : Polar aprotic solvents (DMF, CH₃CN) enhance solubility but may require post-reaction removal via lyophilization .

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